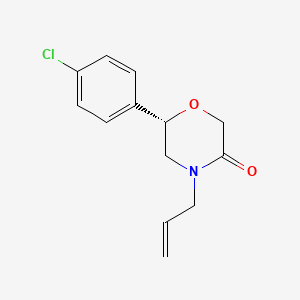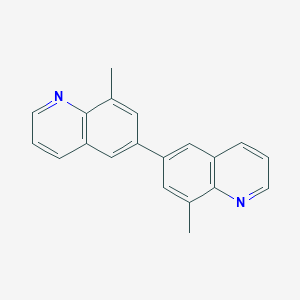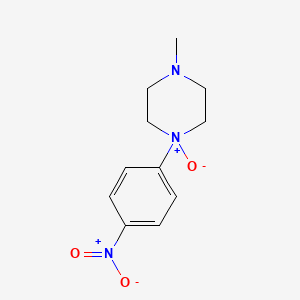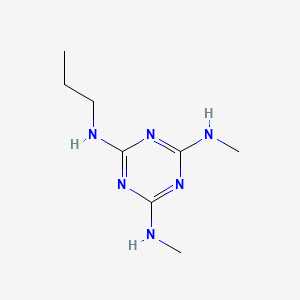
N~2~,N~4~-Dimethyl-N~6~-propyl-1,3,5-triazine-2,4,6-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~,N~4~-Dimethyl-N~6~-propyl-1,3,5-triazine-2,4,6-triamine is a chemical compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including agriculture, medicine, and materials science. The structure of N2,N~4~-Dimethyl-N~6~-propyl-1,3,5-triazine-2,4,6-triamine consists of a triazine ring substituted with dimethyl and propyl groups, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~4~-Dimethyl-N~6~-propyl-1,3,5-triazine-2,4,6-triamine typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines. The reaction is carried out in the presence of a solvent such as 1,4-dioxane or 1,2-dichloroethane, and the mixture is refluxed to achieve high yields . The general reaction scheme can be represented as follows:
- Cyanuric chloride is reacted with dimethylamine to form N2,N~4~-dimethyl-1,3,5-triazine-2,4,6-triamine.
- The intermediate product is then reacted with propylamine to yield N2,N~4~-Dimethyl-N~6~-propyl-1,3,5-triazine-2,4,6-triamine.
Industrial Production Methods
In industrial settings, the production of N2,N~4~-Dimethyl-N~6~-propyl-1,3,5-triazine-2,4,6-triamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high efficiency and yield. The use of automated systems and continuous flow reactors can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
N~2~,N~4~-Dimethyl-N~6~-propyl-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the triazine ring is attacked by nucleophiles, leading to the formation of substituted products.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to changes in its oxidation state and the formation of new products.
Condensation Reactions: The compound can participate in condensation reactions with other molecules, forming larger and more complex structures.
Common Reagents and Conditions
Common reagents used in the reactions of N2,N~4~-Dimethyl-N~6~-propyl-1,3,5-triazine-2,4,6-triamine include:
Nucleophiles: Such as amines, alcohols, and thiols.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted triazines, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound .
Scientific Research Applications
N~2~,N~4~-Dimethyl-N~6~-propyl-1,3,5-triazine-2,4,6-triamine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of cancer and infectious diseases.
Industry: It is used in the production of herbicides, polymer stabilizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N2,N~4~-Dimethyl-N~6~-propyl-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
N~2~,N~4~-Dimethyl-N~6~-propyl-1,3,5-triazine-2,4,6-triamine can be compared with other similar compounds, such as:
- N~2~,N~4~,N~6~-Trimethyl-1,3,5-triazine-2,4,6-triamine
- N~2~,N~4~,N~6~-Tripropyl-1,3,5-triazine-2,4,6-triamine
- N~2~,N~4~-Dimethyl-N~6~-butyl-1,3,5-triazine-2,4,6-triamine
Uniqueness
The uniqueness of N2,N~4~-Dimethyl-N~6~-propyl-1,3,5-triazine-2,4,6-triamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both dimethyl and propyl groups on the triazine ring can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
839633-78-2 |
|---|---|
Molecular Formula |
C8H16N6 |
Molecular Weight |
196.25 g/mol |
IUPAC Name |
4-N,6-N-dimethyl-2-N-propyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C8H16N6/c1-4-5-11-8-13-6(9-2)12-7(10-3)14-8/h4-5H2,1-3H3,(H3,9,10,11,12,13,14) |
InChI Key |
YUTMLNCKXVRUAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=NC(=NC(=N1)NC)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl [2-(phenylsulfanyl)-1,3-thiazol-5-yl]acetate](/img/structure/B14197418.png)
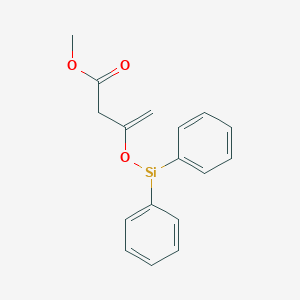
![1-Bromo-4-[1-(4-bromophenyl)sulfanylpropylsulfanyl]benzene](/img/structure/B14197423.png)
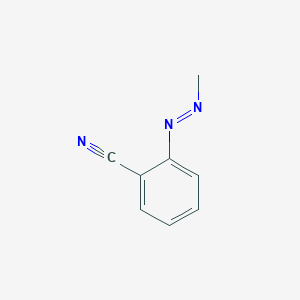

![N-(4-Methylphenyl)-N'-{[(2S)-pyrrolidin-2-yl]methyl}thiourea](/img/structure/B14197432.png)
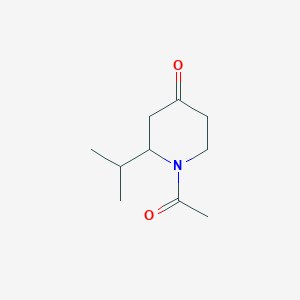
![Thiourea, [4-[3-(dimethylamino)propoxy]-3-fluorophenyl]-](/img/structure/B14197440.png)
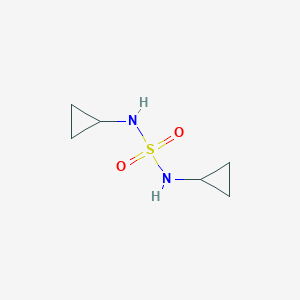
![(4-Hydroxyphenyl)[4-methoxy-2-(methoxymethoxy)phenyl]methanone](/img/structure/B14197449.png)
